molecular formula C10H13NO5S B1416583 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid CAS No. 1118787-13-5

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Cat. No. B1416583
M. Wt: 259.28 g/mol
InChI Key: DXJBYRXLJZHDBI-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1118787-13-5 . It has a molecular weight of 259.28 and its IUPAC name is 5-methyl-4-(1-pyrrolidinylsulfonyl)-2-furoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The five-membered pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its InChI code is 1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) .

Scientific Research Applications

  • Chelating Properties and Antimicrobial Activity :

    • The compound has been utilized in the synthesis and characterization of furan ring-containing organic ligands, demonstrating antimicrobial activities against human pathogenic bacteria (Patel, 2020).
  • Synthesis of Heterocyclic Compounds :

    • It serves as a precursor in the efficient synthesis of 2,5-disubstituted pyrroles and pyrrolidines, contributing to the generation of both aromatic and saturated five-membered heterocyclic compounds (Benetti et al., 2002).
  • Novel Cyclical Compound Synthesis :

    • The compound is key in the synthesis of 5-substituted proline derivatives and 5-substituted pyrrole-2-carboxylates, particularly in cyclisations involving furan rings (Knight, Redfern, & Gilmore, 2001).
  • Formation of New Fused Heterocyclic Systems :

    • Its derivatives, particularly those involving furan rings, have been used to synthesize novel fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine (Stroganova, Vasilin, & Krapivin, 2016).
  • Maillard Reaction Studies :

    • It has been identified in colored compounds formed by Maillard-type reactions, especially in combinations with amino acids, contributing significantly to understanding the Maillard reaction in food chemistry (Hofmann, 1998).
  • Synthesis of Antimycobacterial Agents :

    • Derivatives of the compound have been explored in the development of new antimycobacterial agents, highlighting its potential in medicinal chemistry (Mori et al., 2022).
  • Proton-Transfer Compound Studies :

    • Its involvement in proton-transfer compounds, especially with aliphatic nitrogen Lewis bases, aids in understanding hydrogen-bonding patterns in crystallography and material science (Smith, Wermuth, & Sagatys, 2011).

Future Directions

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . Future research may focus on the design of new pyrrolidine compounds, the exploration of the pharmacophore space due to sp3-hybridization, and the investigation of the influence of steric factors on biological activity .

properties

IUPAC Name

5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBYRXLJZHDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
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